molecular formula C21H32BrClN2 B2824603 1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-03-8

1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2824603
CAS No.: 1052077-03-8
M. Wt: 427.86
InChI Key: FZZYFSOGVXMGCZ-UHFFFAOYSA-N
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Description

1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a bromoallyl group and an undecyl chain, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the undecyl chain: The undecyl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.

    Addition of the bromoallyl group: The bromoallyl group can be introduced through a substitution reaction using a bromoallyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and reduction reactions: The benzimidazole core can undergo oxidation or reduction under appropriate conditions, potentially altering its biological activity.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole core.

Scientific Research Applications

1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

    Medicinal chemistry: It can be used as a lead compound for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical synthesis: It serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoallyl group and the benzimidazole core may contribute to its binding affinity and selectivity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride: Similar structure with a chloroallyl group instead of a bromoallyl group.

    1-(2-bromoallyl)-2-decyl-1H-benzo[d]imidazole hydrochloride: Similar structure with a decyl chain instead of an undecyl chain.

    1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole: Similar structure without the hydrochloride salt.

Uniqueness

1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the bromoallyl group and the undecyl chain, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-undecylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31BrN2.ClH/c1-3-4-5-6-7-8-9-10-11-16-21-23-19-14-12-13-15-20(19)24(21)17-18(2)22;/h12-15H,2-11,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZYFSOGVXMGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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